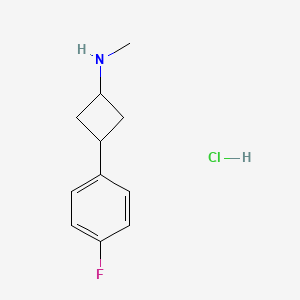

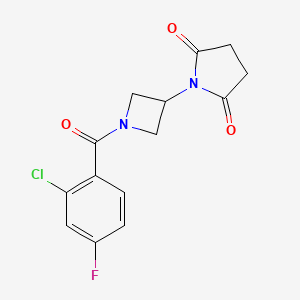

![molecular formula C21H26N6O B2878236 3,5-dimethyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021122-83-7](/img/structure/B2878236.png)

3,5-dimethyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3,5-dimethyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide” is a complex organic compound. It contains a piperidine ring, which is a common moiety in many pharmaceuticals and alkaloids . Piperidines are among the most important synthetic fragments for designing drugs .

Synthesis Analysis

Piperidones, which serve as precursors to the piperidine ring, are synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Molecular Structure Analysis

The molecular structure of this compound includes a six-membered piperidine heterocycle, which includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidines include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications

Cancer Therapeutics

This compound has been identified as a potent inhibitor of Protein Kinase B (Akt), a key player in cell proliferation and survival signaling pathways . Akt signaling is often deregulated in cancer, making its inhibitors valuable as potential antitumor agents. The compound’s ability to selectively inhibit Akt over related kinases makes it a promising candidate for cancer treatment research.

Antiviral Agents

Research has shown that derivatives of this compound exhibit substantial antiviral activity . This is particularly relevant for diseases caused by viruses like the Newcastle disease virus, where these compounds could serve as a basis for developing new antiviral drugs.

Pharmacological Research

The piperidine moiety, a core part of this compound, is present in many pharmacologically active molecules . It plays a significant role in the pharmaceutical industry, with applications in synthesizing drugs that have a wide range of biological activities.

Biochemical Pathway Studies

In biochemistry, the compound’s role as an Akt inhibitor allows researchers to study the PI3K-Akt-mTOR pathway, which is crucial for understanding the molecular pathology of many human cancers .

Drug Discovery

The piperidine nucleus is a pivotal cornerstone in drug production, with piperidine derivatives being utilized in various therapeutic applications such as anticancer, antimicrobial, and anti-inflammatory agents .

Biological Activity Analysis

Piperidine derivatives, including this compound, are key categories of nitrogen-bearing heterocyclic compounds that show a wide variety of biological activities. They are fundamental in the production of drugs and are used in different ways as analgesic, antipsychotic, and anticoagulant agents .

Future Directions

Mechanism of Action

Target of Action

It’s worth noting that piperidine-containing compounds, such as this one, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Mode of Action

Piperidine derivatives are known to form infinite h-bonded chains through their amide, amine, and pyrimidine groups . This could suggest that the compound interacts with its targets through similar mechanisms.

Biochemical Pathways

Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting that they may affect a wide range of biochemical pathways.

Pharmacokinetics

The synthesis of substituted piperidines, like this compound, is an important task of modern organic chemistry , which could suggest that these compounds have been designed with optimal pharmacokinetic properties in mind.

Result of Action

Piperidine derivatives are known to have biological and pharmacological activity , suggesting that they may have a range of effects at the molecular and cellular level.

Action Environment

It’s worth noting that the synthesis of piperidine derivatives often involves considerations of environmental factors .

properties

IUPAC Name |

3,5-dimethyl-N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O/c1-15-10-16(2)12-17(11-15)21(28)22-6-9-27-20-18(13-25-27)19(23-14-24-20)26-7-4-3-5-8-26/h10-14H,3-9H2,1-2H3,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLXTLPFHMWIRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

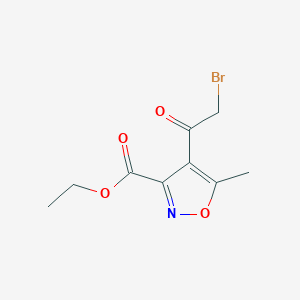

![8,10-dimethyl-2-propyl-N-(pyridin-2-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2878155.png)

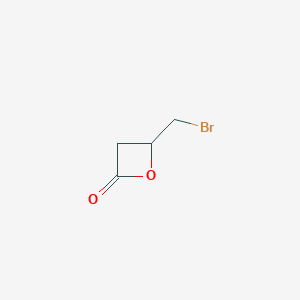

![9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2878157.png)

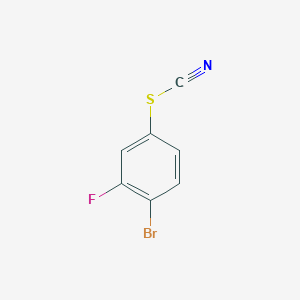

![[1-(1H-imidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B2878158.png)

![Tricyclo[7.1.1.02,7]undeca-2,4,6-triene-8-carboxylic acid](/img/structure/B2878163.png)

![Tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate](/img/structure/B2878165.png)

![2,7-Dibromospiro[fluorene-9,9'-xanthene]](/img/structure/B2878167.png)

![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2878170.png)